(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine
Description
(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine is a substituted amine featuring a cyclopropylmethyl group and a (3,4-dichlorophenyl)methyl moiety. The 3,4-dichlorophenyl group is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and target affinity, particularly in sigma receptor ligands and enzyme inhibitors .
Properties
Molecular Formula |
C11H13Cl2N |
|---|---|
Molecular Weight |
230.13 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]methanamine |
InChI |
InChI=1S/C11H13Cl2N/c12-10-4-3-9(5-11(10)13)7-14-6-8-1-2-8/h3-5,8,14H,1-2,6-7H2 |
InChI Key |
UOKDTIXXMPAXDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution Approach
Method Overview:
This approach involves the nucleophilic substitution of a suitable electrophilic precursor with cyclopropylmethylamine or its derivatives to form the target compound.
- Starting from 1-(2,4-dichlorophenyl)ethyl bromide (or chloride), which acts as an electrophile.
- Reacted with cyclopropylmethylamine in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
- The reaction is facilitated by a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine and promote nucleophilic attack.
- Temperature: 60–80°C
- Reaction Time: 12–24 hours
- Yield: Typically moderate, around 38–45%, depending on purity and reaction optimization.
- Straightforward and scalable for industrial synthesis.
- Compatible with various electrophilic halides.
Specific Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | -80°C to +70°C | Reactions like radical initiation or cyclopropanation require low temperatures; nucleophilic substitutions and reductive aminations operate near room temperature. |
| Pressure | 1–10 atmospheres | Reactions involving gaseous reagents like diazomethane or hydrogen may require controlled pressure. |
| Solvent | DMF, THF, methanol | Polar aprotic solvents favor nucleophilic substitution; protic solvents are preferred in reductive amination. |
| Catalyst | Benzoyl peroxide, UV light, radical initiators | Used in radical cyclization or halogenation steps. |
Summary of Research Findings
Patents such as US3847985A outline a process involving the reaction of allylic chlorides with hydrogen bromide in the presence of free radical catalysts to generate halogenated intermediates, which are then converted into the amine via cyanide intermediates and subsequent reduction or substitution.
Recent chemical syntheses demonstrate the utility of reductive amination and nucleophilic substitution as robust methods for synthesizing cyclopropylmethylamines with various aromatic substitutions, including dichlorophenyl groups.
Advanced methods involve cyclopropanation of aromatic precursors followed by functional group transformations, though these are more complex and less commonly employed for this specific compound.
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Variations in the Alkyl/Amine Substituent
Table 1: Key Structural Analogues and Their Properties
| Compound Name | Substituent on Amine | Biological Target/Activity | Potency (IC₅₀ or EC₅₀) | Reference |
|---|---|---|---|---|
| (Cyclopropylmethyl)[(3,4-DCP)methyl]amine | Cyclopropylmethyl | Sigma receptors, Bfl-1 inhibition | Not explicitly reported | |
| (3,4-DCP)methylamine | Propyl | Unknown (commercial availability) | N/A | |
| (3,4-DCP)methylamine | 2-Methylpropyl (isobutyl) | Unknown (commercial availability) | N/A | |
| BD 1008 | N-Phenethylpiperidine | Sigma receptor antagonist | Kᵢ = 1.4 nM (σ₁) | |
| BD 1047 | N-Methyldimethylaminoethyl | Sigma receptor antagonist | Kᵢ = 2.1 nM (σ₁) | |
| Compound 24 (from ) | 3-Methyl-piperazino (R-config) | Bfl-1 inhibitor | IC₅₀ = 0.6–0.8 μM |
Key Observations :
- Cyclopropylmethyl vs. Linear Alkyl Groups : The cyclopropylmethyl group in the target compound likely enhances conformational rigidity compared to flexible alkyl chains (e.g., propyl or isobutyl in ). This rigidity may improve selectivity in receptor binding, as seen in sigma ligands like BD 1008 and BD 1047, where bulky substituents optimize σ₁ receptor affinity .
- Chirality Effects : Compound 24 (R-configuration) in shows potent Bfl-1 inhibition (IC₅₀ = 0.6 μM), while its enantiomer (Compound 25, S-configuration) is less active. This suggests stereochemistry in the amine substituent critically impacts activity .
Functional Analogues in Pharmacology
Sigma Receptor Ligands
- N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine (BD 1008) : This compound demonstrates high σ₁ receptor affinity (Kᵢ = 1.4 nM) due to the 3,4-dichlorophenyl group and pyrrolidine moiety. The target compound’s cyclopropylmethyl group may similarly stabilize receptor interactions through steric effects .
- (1-(Cyclopropylmethyl)-4-fluorophenylpiperidine) : Highlighted in , this sigma antagonist reverses dopamine release inhibition, suggesting cyclopropylmethyl enhances antagonist efficacy in dopaminergic pathways .
Enzyme Inhibitors
- Bfl-1 Inhibitors: identifies 3,4-dichlorophenyl-substituted maleimides with varied amine groups. The target compound’s dichlorophenyl group may mimic the hydrophobic interactions of these inhibitors, while the cyclopropylmethyl group could modulate potency similarly to morpholino or piperazino substituents .
Dichlorophenyl-Containing Pharmaceuticals
Table 2: Dichlorophenyl Derivatives in Clinical Use
Comparison :
- The dichlorophenyl group in sertraline and SR142801 enhances target engagement and pharmacokinetics.
Biological Activity
(Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a cyclopropyl group, known for its high ring strain, combined with a dichlorophenyl moiety, suggests significant interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure can be described as follows:
- Cyclopropyl Group : Provides unique reactivity due to ring strain.
- Dichlorophenyl Moiety : Enhances lipophilicity and potential interaction with biological receptors.
The biological activity of (Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various cellular signaling pathways, influencing physiological responses. The exact mechanisms can vary based on the biological context in which the compound is studied.
Biological Activity Overview
Research indicates that compounds similar to (Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine exhibit a range of biological activities:
- Antidepressant Properties : Some studies suggest that this compound may act on neurotransmitter systems involved in mood regulation.
- Anticancer Activity : The dichlorophenyl component may enhance the compound's ability to inhibit cancer cell proliferation by targeting specific pathways associated with tumor growth .
- Anti-inflammatory Effects : Preliminary data indicate potential use in reducing inflammation through modulation of immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Modulates neurotransmitter systems | , |
| Anticancer | Inhibits proliferation in cancer cell lines | , |
| Anti-inflammatory | Reduces markers of inflammation | , |
Case Study: Anticancer Activity
A study exploring the anticancer properties of (Cyclopropylmethyl)[(3,4-dichlorophenyl)methyl]amine found that it significantly inhibited the growth of several cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. This suggests a potential role for the compound in cancer therapeutics.
Case Study: Neuropharmacological Effects
Another investigation focused on the antidepressant effects of this compound. It was shown to enhance serotonin levels in preclinical models, indicating its potential as a treatment for depression. The study also highlighted its safety profile, suggesting minimal side effects compared to traditional antidepressants .
Q & A
Q. What are the pitfalls in extrapolating in vitro bioactivity to in vivo models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
